molecular formula C18H11ClFN3O2S B3397023 N-(2-chlorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1021207-37-3

N-(2-chlorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3397023
CAS No.: 1021207-37-3
M. Wt: 387.8 g/mol
InChI Key: MSQVPRYVYZYXRB-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4(3H)-one core fused with a thiophene ring. The 9-position of the core is substituted with a fluorine atom, while the 3-position is linked via an acetamide group to a 2-chlorophenyl moiety. The compound’s molecular formula is C₁₉H₁₂ClFN₂O₂S, with a molecular weight of 394.83 g/mol (calculated). The presence of fluorine enhances lipophilicity (logP ~3.85) and may improve membrane permeability compared to non-fluorinated analogs .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN3O2S/c19-10-4-1-2-6-12(10)22-14(24)8-23-9-21-16-15-11(20)5-3-7-13(15)26-17(16)18(23)25/h1-7,9H,8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQVPRYVYZYXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly its antimicrobial properties.

Structural Characteristics

The compound features a chlorophenyl group and a benzothienopyrimidine moiety, which are significant for its biological activity. The presence of a fluorine atom and a carbonyl group enhances its reactivity and interaction with biological targets. The unique combination of these functional groups may contribute to its effectiveness compared to other similar compounds.

Property Description
IUPAC Name N-(2-chlorophenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
CAS Number 1797095-14-7
Molecular Formula C18H15ClFN3O2S
Molecular Weight 373.85 g/mol

Synthesis

The synthesis of N-(2-chlorophenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the benzothienopyrimidine core.
  • Introduction of the chlorophenyl and fluorinated groups.
  • Acetylation to yield the final acetamide product.

Antimicrobial Properties

Research indicates that compounds similar to N-(2-chlorophenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant antimicrobial activity. A study evaluated various thienopyrimidinone derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated that these compounds had potent activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin .

Compound Target Bacteria MIC (µg/mL)
N-(2-chlorophenyl)-...S. aureus8
N-(2-chlorophenyl)-...E. coli16
CiprofloxacinS. aureus32
CiprofloxacinE. coli64

The mechanism by which N-(2-chlorophenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its antimicrobial effects is believed to involve the inhibition of bacterial DNA synthesis or function, similar to other thienopyrimidine derivatives . This inhibition can lead to bacterial cell death or stasis.

Case Studies

In one notable study, derivatives of thienopyrimidinone were synthesized and screened for their antimicrobial activity against various strains. The most potent compounds demonstrated not only significant antibacterial effects but also low toxicity profiles in hemolytic assays, indicating their potential as safe therapeutic agents .

Comparison with Similar Compounds

Benzothieno[3,2-d]pyrimidin-4(3H)-one vs. Quinazolin-4(3H)-one

Compounds with quinazolin-4(3H)-one cores (e.g., 8b and 8c from ) lack the thiophene fusion but retain the 4-oxo-pyrimidinone motif. These analogs exhibit moderate anti-tubercular activity as enoyl-acyl carrier protein reductase (InhA) inhibitors, with IC₅₀ values in the micromolar range .

Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

Compounds like 9 and 10 () replace the benzene ring with thiophene or thiazolidinone moieties. For example, N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (Mol. Wt. 503) demonstrates anti-breast cancer activity with IC₅₀ values of 8–12 μM . The target compound’s 9-fluoro substitution may further modulate electron density and metabolic stability compared to non-fluorinated derivatives .

Substituent Variations

Chlorophenyl vs. Fluorophenyl

However, this substitution reduces polar surface area (PSA) from 47.35 Ų to 43.2 Ų, affecting solubility .

Acetamide Linker Modifications

Compound C688-1113 () replaces the acetamide’s methylene bridge with a benzyl group, yielding a bulkier structure (Mol. Wt. 489.98). This modification increases steric hindrance, which may reduce enzymatic degradation but also limit target engagement .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Mol. Wt. (g/mol) logP PSA (Ų) Bioactivity (IC₅₀)
Target Compound Benzothieno[3,2-d]pyrimidin 9-F, 2-ClPh 394.83 3.85 47.35 Not reported
N-(2-chloro-4-fluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3-yl)acetamide Benzothieno[3,2-d]pyrimidin 9-F, 2-Cl-4-FPh 408.82 4.01 43.20 Not reported
8b () Quinazolin-4(3H)-one 2-ClPh, piperazinyl 467.34 2.98 65.50 InhA inhibition (IC₅₀: 15 μM)
Compound 9 () Thieno[2,3-d]pyrimidin 4-ClPh, thiophen-2-yl 503.00 3.10 89.30 Anti-breast cancer (IC₅₀: 8–12 μM)
C688-1113 () Benzothieno[3,2-d]pyrimidin 2-ClPh, benzyl 489.98 4.50 53.12 Not reported

Research Findings and Implications

  • Fluorine Impact: The 9-fluoro substitution in the target compound likely enhances metabolic stability and target binding compared to non-fluorinated analogs like 8b .
  • Chlorophenyl Positioning : The 2-chlorophenyl group optimizes steric and electronic interactions, as seen in 3d (), where similar substituents improve antibacterial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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